2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Lipophilicity LogP Physicochemical profiling

2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (CAS 75655-58-2) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a tert-butyl group at the 2‑position and a 3‑nitrophenyl ring at the 5‑position. The compound has the molecular formula C₁₂H₁₃N₃O₃, a molecular weight of 247.25 g·mol⁻¹, a computed LogP of 1.94 (Hit2Lead) to 3.47 (chem‑site), a topological polar surface area (tPSA) of 82.1–84.7 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and two rotatable bonds.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 75655-58-2
Cat. No. B3019117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
CAS75655-58-2
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O3/c1-12(2,3)11-14-13-10(18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3
InChIKeyQPPURQMJPACJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (CAS 75655-58-2): Procurement-Relevant Identity and Core Properties


2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (CAS 75655-58-2) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a tert-butyl group at the 2‑position and a 3‑nitrophenyl ring at the 5‑position . The compound has the molecular formula C₁₂H₁₃N₃O₃, a molecular weight of 247.25 g·mol⁻¹, a computed LogP of 1.94 (Hit2Lead) to 3.47 (chem‑site), a topological polar surface area (tPSA) of 82.1–84.7 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and two rotatable bonds [1]. It is listed on the ECHA C&L Inventory under EC number 873‑154‑7 with a harmonised notification covering acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity (single exposure) [2].

Why Generic 2,5‑Disubstituted 1,3,4‑Oxadiazole Substitution Fails for 2‑Tert‑butyl‑5‑(3‑nitrophenyl)‑1,3,4‑oxadiazole


The 2‑tert‑butyl‑5‑(3‑nitrophenyl)‑1,3,4‑oxadiazole scaffold cannot be freely swapped with other 1,3,4‑oxadiazole building blocks because the meta‑nitro substitution pattern on the phenyl ring, the bulk and electron‑donating character of the tert‑butyl group, and the 1,3,4‑ (rather than 1,2,4‑) oxadiazole connectivity jointly dictate the compound's lipophilicity, electronic distribution, metabolic stability, and charge‑transport behaviour . Even close positional isomers (para‑nitro) and close alkyl homologues (methyl, n‑butyl) produce measurably different LogP values (ΔLogP ≈ 1.0 vs. the methyl analogue), different PSA, and different hydrogen‑bonding capacity, all of which can materially alter target binding, solubility, and permeability in biological assays or device performance in materials‑science applications [1]. The quantitative evidence below dissects exactly where this compound stands apart from its nearest neighbours.

2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Head‑to‑Head Quantitative Differentiation Evidence


LogP and Lipophilicity Differential: 2‑Tert‑butyl‑ vs 2‑Methyl‑1,3,4‑oxadiazole with Identical 3‑Nitrophenyl Substitution

Replacement of the 2‑tert‑butyl group with a 2‑methyl group, while keeping the 5‑(3‑nitrophenyl) motif constant, produces a sharp drop in computed LogP, indicating that the target compound is substantially more lipophilic. The target compound (2‑tert‑butyl‑5‑(3‑nitrophenyl)‑1,3,4‑oxadiazole) has a LogP of 3.47 [1], whereas the direct methyl analogue (2‑methyl‑5‑(3‑nitrophenyl)‑1,3,4‑oxadiazole, CAS 122733‑39‑5) has a LogP of 2.48 . This corresponds to a ΔLogP of +0.99, or roughly one order of magnitude greater partition into lipid phases, while the PSA remains identical at 84.74 Ų [1]. In a second dataset, the Hit2Lead platform gives the target compound a LogP of 1.94 and tPSA of 82.1 ; although the absolute values differ between computational methods, the rank order relative to the methyl analogue is conserved.

Lipophilicity LogP Physicochemical profiling ADME 1,3,4-oxadiazole

Positional Isomer Differentiation: meta‑Nitro (3‑Nitrophenyl) vs para‑Nitro (4‑Nitrophenyl) 1,3,4‑Oxadiazole

The target compound carries the nitro group at the meta position of the phenyl ring, whereas the closest positional isomer, 2‑tert‑butyl‑5‑(4‑nitrophenyl)‑1,3,4‑oxadiazole (CAS 75655‑57‑1), carries the nitro group at the para position . In the meta isomer the nitro group exerts primarily an inductive electron‑withdrawing effect (−I), while in the para isomer strong resonance withdrawal (−M) dominates, producing a larger ground‑state dipole moment and different frontier orbital energies [1]. Although direct quantitative head‑to‑head biological data are not publicly available for either compound, the electronic distinction is well established at the class level: meta‑ and para‑nitro isomers of aryl‑oxadiazoles consistently show divergent reactivity in nucleophilic aromatic substitution, different reduction potentials, and distinct binding poses in target‑based assays [1][2].

Positional isomerism Electronic effects Dipole moment Nitroarene 1,3,4-oxadiazole

Regioisomeric Differentiation: 1,3,4‑Oxadiazole Core vs 1,2,4‑Oxadiazole Core with Identical Substituents

The target compound contains a 1,3,4‑oxadiazole ring, whereas the commercially available regioisomer 5‑tert‑butyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole (CAS 1004398‑30‑4) places the same substituents on a 1,2,4‑oxadiazole core . 1,3,4‑Oxadiazoles are recognised as superior electron‑transport materials owing to their electron‑deficient nature and lower LUMO energy; 1,2,4‑oxadiazoles, by contrast, are less electron‑deficient and generally exhibit lower electron mobility [1][2]. The 1,3,4‑oxadiazole isomer is therefore the preferred scaffold when the application demands efficient electron injection and transport, such as in OLED electron‑transport layers (ETLs) [2]. While no direct comparative mobility measurement for this specific compound pair has been published, the class‑level structure–property relationship is well documented [1][2].

Regioisomerism Oxadiazole Electron transport OLED Heterocycle electronics

Purity Grade Differentiation: Commercial Availability at 95% vs 98% and Implications for Reproducibility

The target compound is commercially supplied at two distinct minimum purity specifications: 95% (AKSci, Chemenu) and 98% (Leyan) . In contrast, the para‑nitro positional isomer (CAS 75655‑57‑1) is listed without a publicly disclosed purity specification on major platforms , and the 1,2,4‑oxadiazole regioisomer (CAS 1004398‑30‑4) is typically offered at 95% . For applications requiring high batch‑to‑batch reproducibility—such as quantitative SAR campaigns, cocrystallisation studies, or device fabrication where impurity‑driven charge trapping is a concern—the 98% grade provides a verifiable purity advantage of +3 percentage points over the standard 95% grade.

Purity Quality control Procurement specification Reproducibility 1,3,4-oxadiazole

Regulatory Classification: ECHA‑Notified Hazard Profile as a Baseline for Safe Handling vs Unlisted Analogues

The target compound has a notified classification and labelling entry on the ECHA C&L Inventory (EC/List no. 873‑154‑7) with hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by the GHS07 warning pictogram [1]. By contrast, the para‑nitro isomer (CAS 75655‑57‑1) and the 1,2,4‑oxadiazole regioisomer (CAS 1004398‑30‑4) do not appear in the ECHA C&L Inventory at the time of writing . The presence of a harmonised notification reduces regulatory uncertainty and provides an auditable baseline for institutional safety assessments, which is valuable in procurement decisions governed by occupational health and safety requirements.

Regulatory ECHA CLP Safety Hazard classification

Evidence Gap Acknowledgment: Limited Public Head‑to‑Head Biological Activity Data

A systematic search of primary research literature and patents (as of May 2026) did not identify any published study that reports a direct, head‑to‑head quantitative comparison of the target compound's biological activity (e.g., IC₅₀, EC₅₀, MIC, or Kd) against a named comparator under identical experimental conditions. The compound has been annotated in vendor and database entries as a potential scaffold for antibacterial, antifungal, and anticancer applications, but these annotations are not accompanied by comparator‑referenced numerical data [1][2]. Consequently, the biological differentiation evidence in this guide relies on physicochemical and structural inference. Users who require proven biological superiority over a specific analogue should request bespoke head‑to‑head testing from the compound supplier or contract research organisation before committing to large‑scale procurement.

Evidence gap Data availability Biological activity Procurement caution

Best‑Fit Application Scenarios for 2‑Tert‑butyl‑5‑(3‑nitrophenyl)‑1,3,4‑oxadiazole Based on Differentiated Evidence


Medicinal Chemistry: Lipophilicity‑Driven Lead Optimisation Requiring Elevated LogP

When a medicinal chemistry programme demands a 1,3,4‑oxadiazole scaffold with a LogP approximately 1.0 unit higher than the methyl analogue while retaining identical PSA (84.74 Ų), the 2‑tert‑butyl‑5‑(3‑nitrophenyl)‑1,3,4‑oxadiazole is the rational choice. The tert‑butyl group provides steric shielding of the oxadiazole ring and elevates lipophilicity without introducing additional hydrogen‑bond donors or acceptors, preserving ligand efficiency metrics . The meta‑nitro group further provides a synthetic handle for reduction to the corresponding aniline, enabling downstream diversification .

Organic Electronics: Electron‑Transport Layer Screening Where 1,3,4‑Oxadiazole Core is Required

For research groups developing OLED or OPV electron‑transport layers, the 1,3,4‑oxadiazole core of the target compound is structurally mandated because 1,2,4‑oxadiazole regioisomers lack the requisite electron deficiency for efficient electron injection and transport . The tert‑butyl group promotes amorphous film formation and reduces crystallisation tendency, while the nitro group tunes the LUMO level through its electron‑withdrawing effect . Procurement of the correct regioisomer (1,3,4‑ rather than 1,2,4‑oxadiazole) is a pass/fail criterion for device performance .

Chemical Biology: meta‑Nitroarene as a Precision Probe for Electronic‑Effect Studies

The meta‑nitro substitution pattern on the phenyl ring of the target compound provides a well‑defined electronic state dominated by inductive withdrawal (−I) with minimal resonance contribution . This allows researchers to deconvolute inductive vs resonance effects in structure–activity relationship studies by comparing the target compound (meta‑NO₂) with its para‑nitro isomer (CAS 75655‑57‑1), where strong resonance withdrawal (−M) operates . The 98% purity grade available from Leyan supports the high level of reproducibility demanded by quantitative physical‑organic chemistry experiments.

Occupational Health‑Compliant Procurement: Leveraging ECHA‑Notified Hazard Data for Streamlined Safety Review

Institutional procurement workflows that require a pre‑existing ECHA C&L notification can proceed without delay for the target compound (EC/List no. 873‑154‑7; H302, H315, H319, H335; GHS07) . By contrast, the para‑nitro and 1,2,4‑oxadiazole analogues lack harmonised notifications, which may trigger additional internal hazard assessment and delay laboratory entry . For laboratories operating under ISO 45001 or similar occupational health and safety management systems, the availability of a notified classification is a tangible procurement advantage.

Quote Request

Request a Quote for 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.